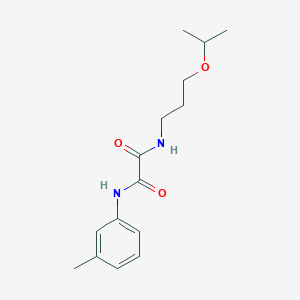![molecular formula C20H26N2O2 B4941824 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B4941824.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-ylmethyl)-4-(bicyclo[221]hept-5-en-2-ylmethyl)piperazine is a complex organic compound that features a unique combination of a benzodioxole ring and a bicycloheptene structure linked to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.
Preparation of the Bicycloheptene Intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethanol can be synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by reduction.
Coupling Reaction: The final step involves the coupling of the benzodioxole and bicycloheptene intermediates with piperazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may serve as ligands for studying receptor interactions or as probes for investigating biological pathways.
Medicine
Medicinally, this compound could be explored for its potential pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound’s structural features might be utilized in the design of new polymers or materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole ring could participate in π-π stacking interactions, while the piperazine moiety might form hydrogen bonds or ionic interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the bicycloheptene moiety, potentially altering its reactivity and binding properties.
4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the benzodioxole ring, which may affect its ability to participate in π-π interactions.
Uniqueness
The combination of the benzodioxole and bicycloheptene structures in 1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine provides a unique scaffold that can interact with a variety of molecular targets, offering potential advantages in terms of specificity and binding affinity.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-17-9-15(1)10-18(17)13-22-7-5-21(6-8-22)12-16-2-4-19-20(11-16)24-14-23-19/h1-4,11,15,17-18H,5-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVCATTYCGLWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B4941763.png)
![methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-[methyl(1,2-oxazol-5-ylmethyl)carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B4941777.png)

![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)


![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)


![4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4941832.png)
![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4941838.png)
